molecular formula C16H17ClN2O4S2 B2605920 Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-30-3

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2605920
CAS No.: 895262-30-3
M. Wt: 400.89
InChI Key: BLFCBVLPZSJFRN-UHFFFAOYSA-N
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Description

“Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The piperazine ring is substituted with a 3-chlorophenyl group. The thiophene ring is substituted with a sulfonyl group and a carboxylate group. The sulfonyl group is further substituted with the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene and piperazine rings. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the piperazine ring could participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Characterization

Research on thiophene derivatives often focuses on their synthesis and characterization, laying foundational knowledge for further applications. For instance, novel thieno[2,3-d]pyrimidine compounds bearing a sulfonylurea moiety have been synthesized from methyl 2-aminothiophene-3-carboxylate, demonstrating a methodological approach that could be applicable to the synthesis of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (Chen et al., 2014).

Reactivity and Chemical Transformations

The reactivity of thiophene derivatives under various conditions is another area of interest. For example, studies on methyl 3-hydroxythiophene-2-carboxylate have led to a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene derivatives in synthesizing complex molecules (Corral & Lissavetzky, 1984).

Molecular Interactions and Structural Analysis

Investigations into the molecular interactions and structural analysis of compounds containing thiophene and piperazine units reveal insights into their potential functionalities. For example, the interaction of thiophene derivatives with aliphatic amines has been explored, providing valuable information on their chemical behavior and potential applications in medicinal chemistry (Efremova et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. Additionally, the presence of the chlorophenyl group could potentially make the compound toxic .

Future Directions

Future research could explore the potential uses of this compound, such as its potential as a pharmaceutical drug or its use in materials science .

Properties

IUPAC Name

methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-23-16(20)15-14(5-10-24-15)25(21,22)19-8-6-18(7-9-19)13-4-2-3-12(17)11-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFCBVLPZSJFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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